Cas no 97614-44-3 (2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate)

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate structure
97614-44-3 structure
Nombre del producto:2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
Número CAS:97614-44-3
MF:C19H16BrFO5
Megavatios:423.229748725891
MDL:MFCD15144963
CID:860333
PubChem ID:11189404

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Propiedades químicas y físicas

Nombre e identificación

    • [(2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorooxolan-2-yl]methyl benzoate
    • 2-Deoxy-2-fluoro-α-D-arabinofuranosyl Bromide 3,5-Dibenzoate
    • 2-DEOXY-3,5-DI-O-BENZOYL-2-FLUORO-A-D-ARABINOFURANOSYL BROMIDE
    • 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide dibenzoate
    • α-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate (9CI)
    • D
    • 2-Deoxy-1-α-bromo-2-β-fluoro-3,5-di-O-benzoyl-D-ribofuranose
    • YYVZPZJEMLBIGM-TWMKSMIVSA-N
    • [(2R,3R,4S,5R)-3-Benzoyloxy-5-bromo-4-fluoro-tetrahydrofuran-2-yl]methyl benzoate
    • DTXSID80458186
    • 97614-44-3
    • [(2R,3R,4S,5R)-3-benzoyloxy-5-bromo-4-fluorooxolan-2-yl]methyl benzoate
    • SCHEMBL1357298
    • BS-33426
    • AKOS022178768
    • ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate
    • (2R,3R,4S,5R)-2-[(benzoyloxy)methyl]-5-bromo-4-fluorooxolan-3-yl benzoate
    • MFCD15144963
    • 2-Deoxy-2-fluoro-alpha-D-arabinofuranosylbromide3,5-dibenzoate
    • 2-Deoxy-2-fluoro-?-D-arabinofuranosyl Bromide Dibenzoate;
    • 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate
    • 2-Deoxy-2-fluoro-a-D-arabinofuranosyl bromide 3,5-dibenzoate
    • CS-0130700
    • 2-deoxy-2-fluoro-3,5-di-o-benzoyl-alpha-d-arabinofuranosyl bromide
    • 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide
    • a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate
    • H11804
    • 2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
    • MDL: MFCD15144963
    • Renchi: 1S/C19H16BrFO5/c20-17-15(21)16(26-19(23)13-9-5-2-6-10-13)14(25-17)11-24-18(22)12-7-3-1-4-8-12/h1-10,14-17H,11H2/t14-,15+,16-,17+/m1/s1
    • Clave inchi: YYVZPZJEMLBIGM-TWMKSMIVSA-N
    • Sonrisas: O([C@H]1[C@H](F)[C@@H](Br)O[C@@H]1COC(C1C=CC=CC=1)=O)C(C1C=CC=CC=1)=O

Atributos calculados

  • Calidad precisa: 422.01700
  • Masa isotópica única: 422.01651g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 26
  • Cuenta de enlace giratorio: 7
  • Complejidad: 490
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 4
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4.4
  • Superficie del Polo topológico: 61.8Ų

Propiedades experimentales

  • Denso: 1.51
  • Punto de fusión: 73 ºC
  • Punto de ebullición: 492.3±45.0 °C at 760 mmHg
  • Punto de inflamación: 251.5±28.7 °C
  • PSA: 61.83000
  • Logp: 3.52690
  • Presión de vapor: 0.0±1.2 mmHg at 25°C

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Información de Seguridad

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Apollo Scientific
BICL2162-1g
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide
97614-44-3
1g
£366.00 2025-02-21
TRC
D235495-1g
2-Deoxy-2-fluoro-α-D-arabinofuranosyl Bromide 3,5-Dibenzoate
97614-44-3
1g
$ 230.00 2022-06-05
Chemenu
CM161843-250mg
((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate
97614-44-3 95%
250mg
$*** 2023-05-29
Chemenu
CM161843-5g
((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate
97614-44-3 95%
5g
$844 2021-08-05
Chemenu
CM161843-1g
((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate
97614-44-3 95%
1g
$52 2024-07-18
abcr
AB543684-5 g
2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate; .
97614-44-3
5g
€767.30 2023-06-14
1PlusChem
1P00IKFK-5g
a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate
97614-44-3 98%
5g
$117.00 2025-03-01
Aaron
AR00IKNW-1g
a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate
97614-44-3 98%
1g
$24.00 2025-02-28
Aaron
AR00IKNW-25g
a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate
97614-44-3 98%
25g
$266.00 2025-02-28
1PlusChem
1P00IKFK-100mg
a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate
97614-44-3 98%
100mg
$7.00 2024-04-19

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Dichloromethane ;  22 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Referencia
Methods of treating medical conditions and inhibiting LINE1 reverse transcriptase using a substituted 4-fluoro-2,5-dihydrofuranyl phosphonic acid or related compound
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  0 °C
Referencia
Compatibility of 5-ethynyl-2'F-ANA UTP with in vitro selection for the generation of base-modified, nuclease resistant aptamers
Levi-Acobas, Fabienne; Katolik, Adam; Rothlisberger, Pascal; Cokelaer, Thomas; Sarac, Ivo; et al, Organic & Biomolecular Chemistry, 2019, 17(35), 8083-8087

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Dichloromethane ;  overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7, 0 °C
Referencia
Preparation of pyrimidine nucleoside sulfamates as antitumor agents and Atg7 enzyme inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid
Referencia
Sugar-modified derivatives of cytostatic 7-(het)aryl-7-deazaadenosines: 2'-C-methylribonucleosides, 2'-deoxy-2'-fluoroarabinonucleosides, arabinonucleosides and 2'-deoxyribonucleosides
Naus, Petr; Perlikova, Pavla; Bourderioux, Aurelie; Pohl, Radek; Slavetinska, Lenka; et al, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5202-5214

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid
Referencia
2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies
Wilds, Christopher J.; Damha, Masad J., Nucleic Acids Research, 2000, 28(18), 3625-3635

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  20 h, cooled
1.2 Reagents: Water ;  cooled
Referencia
Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide
, China, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Bromotrimethylsilane Catalysts: Zinc bromide Solvents: Dichloromethane ;  70 min, 0 °C; 19 h, rt
Referencia
Syntheses of 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl purine nucleosides via selective glycosylation reactions of potassium salts of purine derivatives with the glycosyl bromide
Sivets, Grigorii G., Tetrahedron Letters, 2016, 57(3), 268-271

Métodos de producción 8

Condiciones de reacción
Referencia
Impact of Sugar Pucker on Base Pair and Mispair Stability
Williams, Adides A.; Darwanto, Agus; Theruvathu, Jacob A.; Burdzy, Artur; Neidigh, Jonathan W.; et al, Biochemistry, 2009, 48(50), 11994-12004

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Hydrogen bromide Solvents: Dichloromethane ;  18 h, rt
Referencia
Method for synthesizing nucleoside analog clofarabine
, China, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Hydrogen bromide Solvents: Dichloromethane ;  overnight, rt
Referencia
Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides
Neef, Anne B.; Luedtke, Nathan W., Proceedings of the National Academy of Sciences of the United States of America, 2011, 108(51), 20404-20409

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Dichloromethane ;  rt; overnight, rt
1.2 Reagents: Water
Referencia
Method for preparing clofarabine with high yield
, China, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Dichloromethane ;  20 min, -5 °C; 18 h, -5 °C → 20 °C
Referencia
Development of novel clofarabine analogs for cancer therapy
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Dichloromethane
Referencia
Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides
Howell, Henry G.; Brodfuehrer, Paul R.; Brundidge, Steven P.; Benigni, Daniel A.; Sapino, Chester Jr., Journal of Organic Chemistry, 1988, 53(1), 85-8

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Hydrogen bromide Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Referencia
S-antigen transport inhibiting oligonucleotide polymers and methods
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Hydrogen bromide ;  24 h, 25 °C
Referencia
Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-Methylguanine
Lee, Seongmin; Bowman, Brian R.; Ueno, Yoshihito; Wang, Shuyu; Verdine, Gregory L., Journal of the American Chemical Society, 2008, 130(35), 11570-11571

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Hydrogen bromide Solvents: Dichloromethane ;  0 °C; 24 h, 28 - 32 °C
Referencia
Preparation of thiouracil nucleoside analogs for treatment of viruses and cancer
, India, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Dichloromethane ;  20 min, -5 °C; 18 h, -5 °C → 20 °C
Referencia
Preparation of 2,4,7-substitute-7-deaza-2'-deoxy-2'-fluoroarabinosyl nucleoside and nucleotide prodrugs and uses thereof as antiviral agents
, World Intellectual Property Organization, , ,

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Raw materials

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:97614-44-3)2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
A1070300
Pureza:99%
Cantidad:25g
Precio ($):284.0